molecular formula C13H13N3O3 B1436722 Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate CAS No. 1306739-45-6

Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Cat. No. B1436722
M. Wt: 259.26 g/mol
InChI Key: UTVAIJQVNSREMC-UHFFFAOYSA-N
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Description

“Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” is a chemical compound with the CAS Number: 1306739-45-6 . It has a molecular weight of 259.26 . The IUPAC name for this compound is methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles derivatives, which includes “Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate”, can be achieved by cyclocondensation of 2-aminobenzimidazole with isoflavones in MeOH in the presence of 3 equiv of MeONa . This process is accompanied by the opening of the pyran ring followed by cyclocondensation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-5,8H,6-7H2,1H3,(H,14,15) . The InChI key is AGGOPISJUSEGKN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Varshney et al. (2015) described the synthesis of a series of hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles from Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate. These compounds were tested for cytotoxic activity against various human cell lines, including Hep3B, MCF 7, and HeLa, showing potential as anticancer agents (Varshney et al., 2015).
    • Harutyunyan (2014) synthesized derivatives of 5,6-Dihydropyrimido and Pyrimido benzimidazoles, starting from related pyrimidine carboxylic acids, indicating potential in synthesizing new heterocyclic systems (Harutyunyan, 2014).
  • Anti-microbial and Anti-inflammatory Properties :

    • Ahmad et al. (2011) synthesized a series of compounds from Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate that demonstrated moderate to significant anti-microbial activities. These findings suggest potential applications in developing new antimicrobial agents (Ahmad et al., 2011).
    • Matson (1990) disclosed a process for preparing an anti-inflammatory compound starting with related isoxazole compounds, indicating the relevance of these derivatives in anti-inflammatory treatments (Matson, 1990).
  • Chemical Transformations and Synthesis Techniques :

    • Troxler and Weber (1974) demonstrated the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, producing various derivatives, including methyl 1,2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate. This research contributes to understanding the chemical transformations of related compounds (Troxler & Weber, 1974).

properties

IUPAC Name

methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAIJQVNSREMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

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